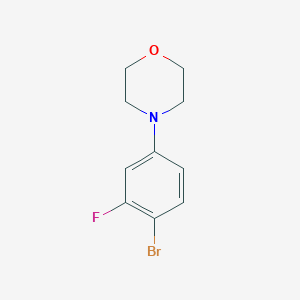

4-(4-Bromo-3-fluorophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-3-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEZXWMILXKGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621332 | |

| Record name | 4-(4-Bromo-3-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-83-5 | |

| Record name | 4-(4-Bromo-3-fluorophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279261-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-3-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 4-(4-bromo-3-fluorophenyl)morpholine"

An In-depth Technical Guide to the Synthesis of 4-(4-bromo-3-fluorophenyl)morpholine

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable building block in modern medicinal chemistry. Aryl-morpholine scaffolds are prevalent in centrally active pharmaceuticals, prized for their ability to modulate physicochemical properties and improve pharmacokinetic profiles.[1] This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, explaining the causal factors behind the selection of the Buchwald-Hartwig amination over alternative C-N bond-forming reactions. We present a robust, field-proven protocol complete with quantitative data, step-by-step instructions, and expert insights to ensure reproducible, high-yield synthesis for researchers and drug development professionals.

Introduction: The Strategic Importance of the Aryl-Morpholine Motif

The morpholine ring is a privileged scaffold in drug discovery, particularly for agents targeting the central nervous system (CNS).[1] Its inclusion in a molecular structure can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for directing substituents into optimal orientations for receptor binding. The target molecule, this compound, combines this valuable heterocycle with a di-halogenated phenyl ring, presenting a versatile platform for further functionalization through subsequent cross-coupling reactions. Its synthesis, therefore, is a critical first step in the development of a wide array of potential therapeutic agents.

Retrosynthetic Analysis and Strategic Selection of the Core Reaction

The primary challenge in synthesizing this compound is the formation of the aryl C-N bond. A logical retrosynthetic disconnection breaks this bond, identifying morpholine and a suitable 4-bromo-3-fluorophenyl electrophile as the key synthons.

Caption: Retrosynthetic analysis of the target molecule.

Three primary methodologies exist for this class of transformation:

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile (morpholine) on an aryl halide.[2] However, SNAr reactions are typically efficient only when the aromatic ring is activated by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.[3][4] The 4-bromo-3-fluorophenyl ring lacks such strong activation, rendering this method low-yielding and impractical for our target.

-

Ullmann Condensation: A classical copper-catalyzed coupling of an aryl halide with an amine.[5] While foundational, the Ullmann reaction often requires harsh conditions, such as high temperatures (>200°C) and stoichiometric amounts of copper, which can limit functional group tolerance and complicate purification.[6]

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[7][8] It proceeds under significantly milder conditions than the Ullmann condensation and exhibits broad substrate scope and functional group tolerance.[9][10] Its catalytic nature, high efficiency, and the extensive development of sophisticated ligands make it the most logical and robust choice for this synthesis.[11]

The Buchwald-Hartwig Amination Pathway: Mechanism and Protocol

The reaction proceeds via a catalytic cycle involving a Palladium(0) active species. The key steps are the oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10][11]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Mmol | Eq. | Amount | CAS No. |

| 1,4-Dibromo-2-fluorobenzene | C₆H₃Br₂F | 271.90 | 10.0 | 1.0 | 2.72 g | 1435-53-6 |

| Morpholine | C₄H₉NO | 87.12 | 12.0 | 1.2 | 1.05 mL | 110-91-8 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.1 | 0.01 | 91.6 mg | 51364-51-3 |

| XPhos | C₃₃H₄₇P | 486.69 | 0.4 | 0.04 | 194.7 mg | 564483-18-7 |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 14.0 | 1.4 | 1.35 g | 865-48-5 |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | - | - | 50 mL | 108-88-3 |

Detailed Experimental Protocol

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol), XPhos (194.7 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Senior Scientist's Note: The Pd(0) catalyst and the phosphine ligand are oxygen-sensitive. Establishing and maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the amine without competing in the coupling reaction.

-

-

Reagent Addition: Seal the flask with a septum, and cycle between vacuum and argon three times. Under a positive pressure of argon, add 1,4-dibromo-2-fluorobenzene (2.72 g, 10.0 mmol) followed by anhydrous toluene (50 mL).

-

Senior Scientist's Note: The choice of a bulky, electron-rich biaryl phosphine ligand like XPhos is crucial. It stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination step, preventing side reactions and increasing yield.[11]

-

-

Initiation: Add morpholine (1.05 mL, 12.0 mmol) dropwise via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

-

Senior Scientist's Note: The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting aryl halide is observed. A slight excess of the amine (1.2 eq.) is used to ensure the complete conversion of the more valuable aryl halide.

-

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford this compound as a solid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₁₁BrFNO |

| Molecular Weight | 260.10 g/mol |

| CAS Number | 279261-83-5[12] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (dd), ~6.9 (t), ~6.8 (dd), ~3.8 (t), ~3.2 (t) ppm |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -120 to -130 ppm |

| Yield | 75-90% |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Conversion | Inactive catalyst (oxidation). | Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents. |

| Insufficient base or base quality. | Use freshly opened, anhydrous sodium tert-butoxide. | |

| Side Product Formation | Hydrodehalogenation of starting material. | Screen alternative ligands (e.g., SPhos, RuPhos) or lower reaction temperature. |

| Reaction at the C-Br ortho to Fluorine. | This is generally disfavored electronically, but if observed, ligand and temperature screening may improve selectivity. |

Conclusion

The Buchwald-Hartwig amination provides a superior, reliable, and scalable method for the synthesis of this compound. By understanding the mechanistic principles behind the choice of catalyst, ligand, and base, researchers can confidently execute this protocol to generate high yields of this critical pharmaceutical intermediate. This guide serves as a self-validating system, where the rationale behind each step ensures a successful and reproducible outcome.

References

-

Wikipedia. Buchwald–Hartwig amination . [Link]

-

Wikipedia. Nucleophilic aromatic substitution . [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination . [Link]

-

Singleton, J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions . Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism . [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution . [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity . [Link]

-

Royal Society of Chemistry. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation . [Link]

-

Royal Society of Chemistry. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation . [Link]

-

SMU. 4-(4-Bromophenyl)morpholine . [Link]

-

PubChem. 4-(4-Bromophenyl)morpholine . [Link]

-

Organic Chemistry Portal. Ullmann Reaction . [Link]

-

Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry . [Link]

-

The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . [Link]

-

NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . [Link]

-

NIH National Center for Biotechnology Information. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives . [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update . [Link]

-

ResearchGate. Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g) . [Link]

-

PubMed. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation . [Link]

-

ResearchGate. Suggested mechanism for the reaction between 1‐bromo‐2‐iodobenzene... . [Link]

-

Organic Letters. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides . [Link]

-

Ruichu Bio. This compound . [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry . [Link]

-

NIH National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery . [Link]

-

Royal Society of Chemistry. Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols . [Link]

- Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . [Link]

-

Royal Society of Chemistry. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds . [Link]

-

IP.com. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one . [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. echemi.com [echemi.com]

A Technical Guide to 4-(4-bromo-3-fluorophenyl)morpholine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Identification

4-(4-bromo-3-fluorophenyl)morpholine belongs to the class of substituted aryl morpholines, a scaffold of significant interest in pharmaceutical research. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The presence of bromo and fluoro substituents on the phenyl ring offers versatile handles for further chemical modifications, making it an attractive intermediate for library synthesis and lead optimization.

A definitive CAS number for this compound could not be identified in major chemical databases as of January 2026. However, for reference and comparative analysis, the CAS numbers of several structurally related compounds are provided below:

| Compound Name | CAS Number |

| 4-(4-bromophenyl)morpholine | 30483-75-1[3][4][5] |

| 4-(3-bromophenyl)morpholine | 197846-82-5[6] |

| 4-(3-Bromo-4-fluorobenzyl)morpholine | 281652-25-3[7] |

| 4-(4-Bromo-2-fluorophenyl)morpholine-d8 | Not specified[8] |

The lack of a specific CAS number suggests that this compound may be a novel compound or one that has not been widely commercialized or reported in the literature.

Proposed Synthesis and Mechanism

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method is widely used for the formation of aryl-nitrogen bonds.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound via SNAr.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add morpholine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product, this compound.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they can solvate the potassium carbonate and facilitate the nucleophilic attack of morpholine on the electron-deficient aromatic ring.

-

Base: A mild base like potassium carbonate is used to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

-

Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the known properties of its structural analogs.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁BrFNO |

| Molecular Weight | 260.10 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 110-120 °C |

| Boiling Point | >300 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. |

| pKa (of morpholinium ion) | ~4-5 |

The presence of the electronegative fluorine atom is expected to lower the pKa of the morpholine nitrogen compared to the non-fluorinated analog. The bromo and fluoro groups also increase the lipophilicity of the molecule.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons and the two distinct methylene groups of the morpholine ring.

-

¹³C NMR would provide signals for all ten carbon atoms in the molecule.

-

¹⁹F NMR would show a singlet corresponding to the single fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ at m/z 261.0, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.

Potential as a Kinase Inhibitor Intermediate

Many kinase inhibitors feature a substituted aromatic core. The this compound scaffold could serve as a key intermediate in the synthesis of inhibitors targeting various kinases involved in cancer cell signaling pathways, such as Aurora kinases.[9]

Caption: Potential mechanism of action for a drug candidate derived from the title compound.

Other Therapeutic Areas

The versatility of the morpholine scaffold suggests potential applications in other therapeutic areas, including:

-

Neuroscience: Morpholine derivatives have been explored for their activity on central nervous system targets.[3]

-

Infectious Diseases: Some morpholine-containing compounds have shown antibacterial and antifungal properties.[10]

Safety, Handling, and Storage

As there is no specific safety data sheet (SDS) for this compound, precautions should be based on the known hazards of structurally similar compounds.

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[16]

-

Keep in a cool place.

-

Conclusion

This compound represents a promising, albeit not widely documented, chemical entity with significant potential for application in drug discovery and development. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, thereby serving as a valuable resource for researchers aiming to explore the therapeutic possibilities of this and related halogenated aryl morpholine derivatives. The strategic placement of the bromo and fluoro substituents offers a rich platform for the generation of novel molecular entities with potentially enhanced biological activity and favorable pharmacokinetic profiles.

References

-

Chem-Impex. 4-(4-Bromophenyl)morpholine. [Link]

-

PubChem. 4-(4-Bromophenyl)morpholine. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Carl ROTH. Safety Data Sheet: Morpholine. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

- Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Veeprho. 4-(4-Bromo-2-fluorophenyl)morpholine-D8. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Synthesis, characterization and in vitro evaluation of pyrazole based oxothiazolidine hybrids as antibacterial and antifungal agents. [Link]

-

PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

ChemistrySelect. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

-

OSHA. Morpholine. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-ブロモフェニル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 7. 281652-25-3|4-(3-Bromo-4-fluorobenzyl)morpholine|BLD Pharm [bldpharm.com]

- 8. veeprho.com [veeprho.com]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. angenechemical.com [angenechemical.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

"solubility of 4-(4-bromo-3-fluorophenyl)morpholine in organic solvents"

An In-depth Technical Guide to the Solubility of 4-(4-bromo-3-fluorophenyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to market, solubility is a fundamental physicochemical property that can dictate its fate.[1][2] Poor solubility can lead to a host of challenges, including difficulties in formulation, unreliable results in in-vitro assays, and ultimately, poor bioavailability, which can render an otherwise potent compound ineffective.[1][2][3] Therefore, a thorough understanding of a compound's solubility profile in various organic solvents is paramount for process chemists, formulators, and medicinal chemists alike. Organic solvents are indispensable in numerous stages of pharmaceutical development, including as reaction media, for extraction and purification, in crystallization processes, and as components of the final drug formulation.[4][5] The selection of an appropriate solvent system is a strategic decision that influences not only the efficiency and yield of manufacturing processes but also the safety, stability, and efficacy of the final drug product.[6]

This guide focuses on this compound, providing a roadmap for researchers to systematically evaluate its solubility in a range of organic solvents. By understanding the principles outlined herein, scientists can make informed decisions in solvent selection, troubleshoot solubility-related issues, and ultimately accelerate the development of promising drug candidates.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁BrFNO | [7] |

| Molecular Weight | 260.106 g/mol | [7] |

| Structure | This compound | [7] |

| XLogP3 | 2.48980 | [7] |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

The presence of a bromofluorophenyl group suggests a degree of lipophilicity, which is supported by the XLogP3 value of approximately 2.5. The morpholine ring, with its oxygen and nitrogen atoms, introduces polarity and the potential for hydrogen bonding.[8][9][10] The interplay between the lipophilic aromatic portion and the polar morpholine moiety will govern the compound's solubility in different organic solvents. The principle of "like dissolves like" is a useful starting point for solvent selection; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[11][12][13]

Principles of Solvent Selection for Pharmaceutical Compounds

The choice of an appropriate solvent is a critical step in determining the solubility of a compound.[4][14] Several factors should be considered:

-

Polarity : Solvents can be broadly classified as polar or non-polar. Polar solvents can be further categorized as protic (containing an O-H or N-H bond) or aprotic.[13] A range of solvents with varying polarities should be tested to create a comprehensive solubility profile.

-

Hydrogen Bonding Capacity : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its ability to dissolve a solute with complementary functionalities.[14]

-

Toxicity and Safety : In a pharmaceutical setting, the toxicity of the solvent is a major consideration. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on residual solvent limits in pharmaceutical products.[6] Solvents are often categorized into classes based on their toxicity, with Class 1 solvents (e.g., benzene) being prohibited, Class 2 solvents (e.g., methanol, dichloromethane) having restricted use, and Class 3 solvents (e.g., ethanol, acetone) having low toxic potential.[6]

-

Boiling Point and Volatility : These properties are important for practical considerations such as ease of removal after a process step.[6]

Pharmaceutical companies often develop their own solvent selection guides to promote the use of safer and more environmentally friendly solvents.[15]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[16] It involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Detailed Experimental Protocol

-

Preparation of Materials :

-

This compound (solid).

-

A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, isopropanol, ethanol, methanol, dimethyl sulfoxide).

-

Glass vials with screw caps.

-

An orbital shaker or rotator capable of maintaining a constant temperature.

-

A centrifuge.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE).

-

A validated analytical method for quantifying the concentration of the compound (e.g., HPLC-UV, LC-MS).

-

-

Experimental Procedure :

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. An equilibration time of 24 to 48 hours is often sufficient, but this should be determined experimentally.[1][3]

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any fine particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.

-

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for determining solubility using the shake-flask method.

Interpreting Solubility Data and Building a Solubility Profile

By performing the shake-flask experiment with a range of solvents, a comprehensive solubility profile for this compound can be established.

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Polarity Index | Solubility (mg/mL at 25°C) |

| n-Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1-5 |

| Dichloromethane | 3.1 | 10-20 |

| Acetone | 5.1 | > 50 |

| Ethyl Acetate | 4.4 | 20-30 |

| Isopropanol | 3.9 | 5-10 |

| Ethanol | 4.3 | 10-20 |

| Methanol | 5.1 | 20-30 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data should be generated.

The relationship between solvent properties and the observed solubility can provide valuable insights into the intermolecular forces that govern the dissolution process.

Caption: Relationship between compound properties and solvent choice on solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the principles and experimental procedures for determining the solubility of this compound in organic solvents. While specific solubility data for this compound requires experimental determination, the methodologies and insights presented here offer a robust framework for researchers in the pharmaceutical sciences. A thorough understanding of solubility is not merely an academic exercise but a critical component of successful drug development, influencing process efficiency, formulation strategies, and ultimately, the therapeutic potential of a new chemical entity. Future work should focus on generating empirical solubility data for this compound in a diverse set of pharmaceutically relevant solvents and at various temperatures to build a complete and predictive solubility model.

References

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][16]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link][4]

-

MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link][14]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link][2]

-

American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link][15]

-

Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link][6]

-

National Institutes of Health. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link][17]

-

LibreTexts Chemistry. (2023). Polarity and Solubility of Organic Compounds. Retrieved from [Link][11]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link][12]

-

Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link][8]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. echemi.com [echemi.com]

- 8. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 9. atamankimya.com [atamankimya.com]

- 10. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. youtube.com [youtube.com]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-bromo-3-fluorophenyl)morpholine as a Monoamine Transporter Modulator

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound, 4-(4-bromo-3-fluorophenyl)morpholine. While direct empirical data on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and neuropharmacology to propose a scientifically grounded hypothesis. Based on extensive structure-activity relationship (SAR) data from the broader class of substituted phenylmorpholines, we postulate that this compound functions as a potent and selective modulator of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the investigation and characterization of this and similar compounds. We will delve into the rationale behind this hypothesis, outline detailed experimental protocols for its validation, and present hypothetical data to illustrate expected outcomes.

Introduction: The Phenylmorpholine Scaffold in Neuropharmacology

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties which can enhance blood-brain barrier permeability.[1][2] When coupled with a phenyl group, the resulting phenylmorpholine core structure has given rise to a significant class of psychoactive compounds.[3][4] Historically, derivatives such as phenmetrazine have been recognized for their potent stimulant effects, which are mediated through interactions with monoamine neurotransmitter systems.[5] These compounds typically act as releasing agents and/or reuptake inhibitors of norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT).[6][7]

The specific substitutions on the phenyl ring play a critical role in modulating the potency and selectivity of these compounds for the different monoamine transporters.[8] The subject of this guide, this compound, features a halogen substitution pattern (a bromine atom at the 4-position and a fluorine atom at the 3-position) that is common in modern medicinal chemistry to enhance binding affinity and modulate metabolic stability. Based on these established principles, we hypothesize that this compound is a novel monoamine reuptake inhibitor with potential selectivity for NET and DAT.

Proposed Mechanism of Action: Dual Inhibition of Norepinephrine and Dopamine Transporters

We propose that this compound exerts its primary pharmacological effects by binding to and inhibiting the function of the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are transmembrane proteins responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.

Inhibition of NET and DAT by this compound would lead to an increase in the extracellular concentrations of norepinephrine and dopamine in key brain regions, such as the prefrontal cortex and striatum. This neurochemical effect is the basis for the therapeutic efficacy of many antidepressant and psychostimulant medications.

The proposed signaling pathway is illustrated in the diagram below:

Experimental Validation of the Proposed Mechanism

To rigorously test our hypothesis, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for characterizing the interaction of this compound with monoamine transporters.

Radioligand Binding Assays

The initial step is to determine the binding affinity of the compound for human NET, DAT, and the serotonin transporter (SERT) to assess potency and selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Membrane Preparation: Obtain cell membranes from HEK293 cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

-

Radioligand Selection:

-

For hNET: [³H]Nisoxetine

-

For hDAT: [³H]WIN 35,428

-

For hSERT: [³H]Citalopram

-

-

Assay Buffer: Prepare appropriate binding buffers for each transporter.

-

Competition Assay:

-

In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kd, and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known inhibitor, e.g., desipramine for NET, GBR 12909 for DAT, and fluoxetine for SERT).

-

-

Incubation: Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 4°C).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data

| Compound | hNET Ki (nM) | hDAT Ki (nM) | hSERT Ki (nM) |

| This compound | 15 | 35 | >1000 |

| Desipramine (control) | 1.2 | 250 | 50 |

| GBR 12909 (control) | 150 | 5.5 | 800 |

| Fluoxetine (control) | 80 | 1200 | 1.5 |

Synaptosomal Uptake Assays

To confirm that the compound inhibits the function of the transporters, neurotransmitter uptake assays should be performed using synaptosomes, which are resealed nerve terminals containing functional transporters.

Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT and frontal cortex for NET).

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound or control inhibitors for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding [³H]dopamine or [³H]norepinephrine.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained by the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Hypothetical Uptake Inhibition Data

| Compound | [³H]NE Uptake IC₅₀ (nM) | [³H]DA Uptake IC₅₀ (nM) |

| This compound | 25 | 60 |

| Desipramine (control) | 3.5 | 400 |

| GBR 12909 (control) | 250 | 10 |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, size="7.6,6"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Start: Characterization of\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Binding_Assay" [label="Step 1: Radioligand Binding Assays\n(hNET, hDAT, hSERT)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Uptake_Assay" [label="Step 2: Synaptosomal Uptake Assays\n([³H]NE, [³H]DA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Analysis" [label="Step 3: Data Analysis\n(K i and IC 50 determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Conclusion" [label="Conclusion: Confirmation of dual\nNET/DAT inhibitory activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Binding_Assay"; "Binding_Assay" -> "Uptake_Assay"; "Uptake_Assay" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; }

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical [benchchem.com]

- 7. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 8. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Biological Activity of 4-(4-bromo-3-fluorophenyl)morpholine

Abstract

The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for novel therapeutic discovery. 4-(4-bromo-3-fluorophenyl)morpholine is one such molecule, incorporating a morpholine ring, a recognized pharmacophore for enhancing drug-like properties, and a halogenated phenyl group, a common feature in potent and selective modulators of biological targets. While direct biological data on this specific compound is sparse, its structural components are well-represented in a multitude of approved drugs and clinical candidates, particularly in oncology and central nervous system (CNS) disorders. This guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. We outline a multi-phase research program, from initial in silico profiling and in vitro screening to mechanism of action studies and preclinical in vivo validation. Detailed experimental protocols and the scientific rationale behind their selection are provided to empower researchers to unlock the therapeutic potential of this promising chemical entity.

Introduction: Rationale for Investigation

The process of drug discovery often begins with identifying lead compounds that possess features suggestive of favorable biological activity and pharmacokinetic profiles. This compound, with the chemical formula C₁₀H₁₁BrFNO[1], represents a strategic convergence of three key structural elements widely utilized in medicinal chemistry.

-

The Morpholine Scaffold: The morpholine ring is considered a "privileged structure" due to its frequent appearance in bioactive compounds across diverse therapeutic areas.[2][3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[4][5] The nitrogen atom's pKa is near physiological pH, which can aid in brain permeability, making it a common feature in CNS-active drugs like the antidepressant reboxetine.[4]

-

Fluorine Substitution: The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry. It can significantly enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[6]

-

Bromine Substitution: The bromo-substituent serves as both a bulky group that can confer selectivity and a potential site for metabolic transformation or specific halogen bonding interactions with a target protein. Bromo-aryl moieties are present in numerous bioactive compounds, including anticancer agents.[7][8]

A deuterated isotopologue of the title compound has been noted for its use in the preparation of vascular adhesion protein (VAP) inhibitors, providing an initial, albeit specific, clue to a potential biological application.[9] This guide, therefore, proposes a logical, multi-pronged approach to broadly characterize the biological potential of this compound.

Hypothesized Biological Targets and Therapeutic Areas

Based on a comprehensive analysis of structurally related compounds, we hypothesize three primary areas of potential biological activity for investigation.

-

Central Nervous System (CNS) Activity: Given the prevalence of the aryl-morpholine scaffold in CNS drugs, we propose that the compound may modulate key neuro-receptors or transporters involved in mood and anxiety disorders.[4] Targets of interest include serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as various serotonin and sigma receptors.

-

Anticancer Activity: The halogenated phenyl ring is a common feature in kinase inhibitors and other anticancer agents that disrupt cell signaling pathways.[10][11][12] Furthermore, the morpholine ring is a key component of several PI3K/mTOR pathway inhibitors.[4] Therefore, evaluating the compound's cytotoxic effects on a panel of human cancer cell lines is a high-priority endeavor.

-

Anti-inflammatory Activity: The link to VAP inhibitors suggests a potential role in modulating inflammatory processes, as vascular adhesion molecules are critical for leukocyte trafficking to sites of inflammation.[9]

Proposed Research and Development Workflow

A systematic, phase-gated approach is essential to efficiently evaluate the compound's potential while conserving resources. The proposed workflow is designed to move from broad, high-throughput screening to specific, hypothesis-driven validation.

Phase 1: In Silico and Physicochemical Profiling

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational models can predict potential biological targets and assess the compound's drug-likeness. This allows for hypothesis refinement and early identification of potential liabilities.

Protocol: ADMET Prediction and Molecular Docking

-

Structure Preparation: Obtain the 3D structure of this compound and perform energy minimization using standard computational chemistry software.

-

ADMET Prediction: Utilize platforms like SwissADME or ProTox-II to predict key physicochemical properties (LogP, solubility), pharmacokinetic parameters (e.g., blood-brain barrier permeability, CYP450 inhibition), and potential toxicity flags.[7]

-

Target Selection: Based on the hypotheses, select a panel of protein crystal structures from the Protein Data Bank (PDB).

-

CNS Targets: SERT (e.g., PDB: 5I71), DAT, NET, Sigma-1 receptor.

-

Oncology Targets: A panel of kinases (e.g., PI3K, AKT, mTOR), MDM2 (e.g., PDB: 4HG7).

-

-

Molecular Docking: Perform docking simulations using software like AutoDock or Glide to predict the binding pose and estimate the binding affinity (e.g., kcal/mol) of the compound to each target.

-

Analysis: Analyze the docking scores and binding poses. High-affinity scores and poses that show plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site will prioritize targets for in vitro screening.

Phase 2: In Vitro Biological Screening

Causality: This phase aims to validate the in silico predictions and broadly screen for biological activity using established, high-throughput assays. By testing against diverse biological systems (neuro-receptors, cancer cells), we can efficiently identify the most promising therapeutic area(s) to pursue.

Protocol: Neurotransmitter Transporter Reuptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing human SERT, DAT, or NET.

-

Assay Preparation: Plate cells in a 96-well format. Prepare serial dilutions of the test compound (e.g., from 10 nM to 100 µM) in assay buffer.

-

Incubation: Add the test compound to the cells, followed by the addition of a radiolabeled substrate (e.g., [³H]-serotonin for SERT). Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Termination & Measurement: Stop the uptake by rapid washing with ice-cold buffer. Lyse the cells and measure the internalized radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of substrate uptake at each compound concentration relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol: NCI-60 Human Tumor Cell Line Screen

-

Rationale: The NCI-60 screen is a standardized and authoritative method to assess broad anticancer activity and identify patterns of sensitivity across different cancer types.[7]

-

Compound Submission: Prepare and submit the compound according to the NCI's Developmental Therapeutics Program (DTP) guidelines.

-

Screening: The compound will be tested at a single high dose (e.g., 10⁻⁵ M) against 60 different human cancer cell lines derived from leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Data Analysis: The primary output is the growth percentage relative to no-drug and no-cell controls. A growth percentage of less than 100 indicates growth inhibition. The data can be represented in a mean graph format, which provides a characteristic "fingerprint" of the compound's activity. Compounds showing significant activity are advanced to five-dose testing to determine the GI₅₀ (concentration causing 50% growth inhibition).

Table 1: Hypothetical In Vitro Screening Data Summary

| Assay Type | Target / Cell Line | Endpoint | Hypothetical Result | Implication |

| CNS Panel | Serotonin Transporter (SERT) | IC₅₀ | 85 nM | Potent SERT inhibitor; potential antidepressant. |

| Dopamine Transporter (DAT) | IC₅₀ | > 10,000 nM | Selective over DAT. | |

| Norepinephrine Transporter (NET) | IC₅₀ | 1,200 nM | Moderate NET activity. | |

| Oncology Panel | NCI-60 (MCF-7 Breast) | GI₅₀ | 2.5 µM | Moderate cytotoxic activity. |

| NCI-60 (SNB-75 CNS) | GI₅₀ | 1.8 µM | Potent activity against a CNS cancer cell line. | |

| Inflammatory Panel | HUVEC (TNF-α stimulated) | IC₅₀ (VCAM-1) | > 20,000 nM | Unlikely to be a direct VAP expression inhibitor. |

Phase 3: Mechanism of Action (MoA) Elucidation

Causality: Once a primary "hit" is identified in Phase 2, the next logical step is to understand how the compound exerts its effect. MoA studies are crucial for confirming the molecular target and predicting both efficacy and potential side effects.

Protocol: Western Blot for Phospho-Protein Analysis (Oncology MoA)

-

Cell Treatment: Culture a sensitive cell line (e.g., SNB-75) and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a set time (e.g., 2 hours). Include positive and negative controls.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms target engagement.

Phase 4: In Vivo Preclinical Evaluation

Causality: In vitro activity does not always translate to in vivo efficacy. Animal models are essential for evaluating a compound's activity in a complex biological system, providing initial data on pharmacokinetics, safety, and therapeutic effect. The choice of model must directly reflect the most promising in vitro results.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Rationale: The EPM is a widely validated behavioral assay for screening anxiolytic-like effects in rodents.[13][14] Anxiolytic compounds typically increase the animal's willingness to explore the "anxiety-provoking" open arms of the maze.

-

Animals: Use male mice or rats, housed under standard conditions.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Administer the test compound (e.g., via intraperitoneal injection) at various doses 30-60 minutes before testing. Include vehicle control and positive control (e.g., diazepam) groups.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes. Record the session using video-tracking software.

-

-

Parameters Measured:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Data Analysis: A statistically significant increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, built from structural components with a proven track record in successful therapeutics. Its potential to act as a CNS modulator, an anticancer agent, or an anti-inflammatory compound warrants a thorough and systematic investigation. The workflow detailed in this guide provides a robust, logical, and resource-efficient pathway for this exploration. Positive results in any of the proposed screening cascades would trigger further, more focused MoA studies and subsequent lead optimization. Structure-activity relationship (SAR) studies, involving systematic modification of the phenyl substitutions and the morpholine ring, would be the logical next step to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel clinical candidate.

References

-

Title: Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances Source: MDPI URL: [Link]

-

Title: Animal models for screening anxiolytic-like drugs: a perspective Source: PMC - PubMed Central URL: [Link]

-

Title: Pharmacological characterizations of the 'legal high' fluorolintane and isomers Source: PMC URL: [Link]

-

Title: Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model Source: ResearchGate URL: [Link]

-

Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL: [Link]

-

Title: The age of anxiety: role of animal models of anxiolytic action in drug discovery Source: PMC - PubMed Central URL: [Link]

-

Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

-

Title: Models to Evaluate Anti-Anxiety Effect Source: Research and Reviews URL: [Link]

-

Title: Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

-

Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis of novel substituted morpholine derivatives for anticancer activity Source: Research Square URL: [Link]

-

Title: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation Source: MDPI URL: [Link]

-

Title: PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW Source: ijprems.com URL: [Link]

-

Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate URL: [Link]

-

Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Source: MDPI URL: [Link]

-

Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido Source: ACS Publications - American Chemical Society URL: [Link]

-

Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]

-

Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

-

Title: Product Name : this compound-d8 Source: Pharmaffiliates URL: [Link]

-

Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

-

Title: 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 Source: PubChem URL: [Link]

-

Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

-

Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile Source: PMC - PubMed Central URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-bromo-3-fluorophenyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-(4-bromo-3-fluorophenyl)morpholine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore a representative synthetic pathway with detailed protocols, and discuss its significant applications, particularly in the development of novel therapeutics. The morpholine moiety is recognized as a privileged structure in drug design, often enhancing pharmacokinetic profiles.[1][2] This compound, distinguished by its specific halogen substitution pattern, serves as a critical intermediate in the synthesis of targeted therapeutic agents, most notably as a precursor for vascular adhesion protein-1 (VAP-1) inhibitors.[3][4] This document serves as a resource for researchers leveraging this molecule in synthetic and drug discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and properties. This compound is an aromatic compound featuring a morpholine ring attached to a bromo- and fluoro-substituted phenyl group.

Molecular Structure

The structure combines the planarity of the phenyl ring with the flexible chair conformation of the morpholine ring. The fluorine and bromine atoms provide specific electronic properties and potential vectors for further chemical modification.

Caption: 2D Structure of this compound.

Core Properties

The physicochemical properties of a compound are critical for predicting its behavior in reactions, its solubility, and its potential as a drug-like molecule. The data below has been consolidated from chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H11BrFNO | [3] |

| Molecular Weight | 260.106 g/mol | [3] |

| CAS Number | 279261-83-5 | [3] |

| IUPAC Name | This compound | [3] |

| Density (Predicted) | 1.502 ± 0.06 g/cm³ | [3] |

| XLogP3 | 2.5 | [3] |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | [3] |

| Heavy Atom Count | 14 | [3] |

| Rotatable Bond Count | 1 | [3] |

The Morpholine Moiety: A Privileged Scaffold

The inclusion of a morpholine ring is a deliberate choice in medicinal chemistry.[1] Its ether oxygen atom acts as a hydrogen bond acceptor, which can enhance water solubility and target engagement. Concurrently, the tertiary amine provides a basic handle (pKa of morpholine's conjugate acid is ~8.5), allowing for salt formation to further improve solubility and handling.[2][5] Compared to more basic analogs like piperidine, the electron-withdrawing effect of the oxygen atom tempers the nitrogen's basicity, which can be advantageous for avoiding off-target effects and improving oral bioavailability.[2][5]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is reliable and scalable for laboratory purposes.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-(4-bromo-3-fluorophenyl)morpholine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(4-bromo-3-fluorophenyl)morpholine, a key building block in the development of various pharmacologically active agents. The guide is intended for researchers, chemists, and professionals in the field of drug development. We will explore two primary and robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section will delve into the mechanistic underpinnings, precursor selection, detailed experimental protocols, and comparative analysis of the two routes. This document is designed to serve as a practical resource for the efficient and scalable synthesis of the target molecule.

Introduction: The Significance of this compound

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. When incorporated into a substituted phenyl ring, such as the 4-bromo-3-fluorophenyl system, it provides a versatile platform for further functionalization. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize biological activity. The fluorine atom, on the other hand, can modulate the electronic properties of the aromatic ring and enhance binding interactions with biological targets. Consequently, this compound is a valuable intermediate in the synthesis of a wide range of bioactive molecules.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of the C-N bond between the morpholine nitrogen and the substituted phenyl ring. Two of the most powerful and widely adopted methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Key Transformation | Displacement of a leaving group on an activated aryl ring by a nucleophile. | Palladium-catalyzed cross-coupling of an aryl halide with an amine. |

| Typical Precursors | Aryl halide with electron-withdrawing groups, amine. | Aryl halide, amine, palladium catalyst, ligand, base. |

| Activation | Requires an electron-deficient aromatic ring. | Relies on a palladium catalytic cycle. |

| Advantages | Often simpler reaction setup, can be cost-effective. | Broad substrate scope, high functional group tolerance. |

| Potential Challenges | Limited to activated substrates, regioselectivity can be an issue. | Catalyst cost and sensitivity, ligand selection is crucial. |

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often efficient method for the synthesis of aryl amines. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[1]

Rationale for Precursor Selection

For the synthesis of this compound via SNAr, a suitable precursor would be an aromatic ring with a good leaving group positioned for displacement by morpholine. The presence of electron-withdrawing groups on the ring is crucial to activate it towards nucleophilic attack.

A promising and commercially available starting material for this route is 1,4-dibromo-2-fluorobenzene .[2] In this molecule, the fluorine atom, being highly electronegative, along with the bromine atoms, contributes to the electron-deficient nature of the aromatic ring. The key to this reaction's success lies in the regioselective displacement of one of the leaving groups. The fluorine atom, being more electronegative and a better leaving group in many SNAr reactions on activated rings, is the likely site of nucleophilic attack by morpholine. The reaction is driven by the formation of the stable C-N bond.

Another potential precursor is 4-bromo-1,2-difluorobenzene .[3][4] In this case, the two fluorine atoms provide strong activation for nucleophilic attack. The position of the incoming morpholine will be directed by the electronic and steric environment.

Experimental Protocol: SNAr Synthesis

This protocol is based on established principles of SNAr reactions with similar substrates.[5]

Reaction Scheme:

Figure 1: SNAr synthesis of the target molecule.

Materials:

-

1,4-dibromo-2-fluorobenzene

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1,4-dibromo-2-fluorobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanistic Considerations and Potential Challenges

The regioselectivity of the nucleophilic attack is a critical aspect of this synthesis. In 1,4-dibromo-2-fluorobenzene, the fluorine atom is generally a better leaving group than bromine in SNAr reactions, especially when the ring is activated. The position of the attack is also influenced by the stability of the resulting Meisenheimer complex.

A potential challenge is the possibility of di-substitution, where morpholine displaces more than one halogen. This can be minimized by controlling the stoichiometry of the reactants and the reaction time. Another consideration is the basicity of morpholine, which necessitates the use of a base like potassium carbonate to neutralize the HBr or HF formed during the reaction.

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[6][7] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and exhibits excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[8][9]

Rationale for Precursor Selection

The Buchwald-Hartwig approach offers flexibility in precursor selection. The most straightforward precursors are:

-

Aryl Halide: 1,4-dibromo-2-fluorobenzene or 4-bromo-3-fluoroiodobenzene .[10] The C-Br bond is well-suited for oxidative addition to the palladium(0) catalyst. In the case of 4-bromo-3-fluoroiodobenzene, the C-I bond is even more reactive, allowing for potentially milder reaction conditions.

-

Amine: Morpholine .

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination of aryl bromides with morpholine.[11]

Reaction Scheme:

Figure 2: Buchwald-Hartwig synthesis of the target molecule.

Materials:

-

1,4-dibromo-2-fluorobenzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask, followed by 1,4-dibromo-2-fluorobenzene (1.0 eq) and morpholine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Considerations and Optimization

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

-

Oxidative addition of the aryl halide to a Pd(0) complex.

-

Coordination of the amine to the resulting Pd(II) complex.

-

Deprotonation of the coordinated amine by the base to form a palladium amide complex.

-

Reductive elimination from the amide complex to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich ligands promote both the oxidative addition and the final reductive elimination steps. The base plays a crucial role in deprotonating the amine and facilitating the formation of the active catalyst. Sodium tert-butoxide is a common and effective base for these reactions.

Conclusion and Recommendations